molecular formula C18H22N4O6S B14490157 Glycine, N-(N-(N-((5-(dimethylamino)-1-naphthalenyl)sulfonyl)glycyl)glycyl)- CAS No. 65251-20-9

Glycine, N-(N-(N-((5-(dimethylamino)-1-naphthalenyl)sulfonyl)glycyl)glycyl)-

Cat. No.: B14490157
CAS No.: 65251-20-9
M. Wt: 422.5 g/mol
InChI Key: ASBVTSWJALBNIZ-UHFFFAOYSA-N
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Description

Chemical Identifier: CAS 65251-20-9, also known as DNS-triglycine or Dansyltriglycine . Structure: Composed of a triglycine backbone (three glycine units) conjugated to a dansyl group (5-(dimethylamino)-1-naphthalenesulfonyl). The dansyl moiety provides strong fluorescence properties due to its naphthalene core and electron-donating dimethylamino group. Molecular Formula: C₁₈H₂₂N₄O₆S, with a molecular weight of 422.45 g/mol . Applications: Primarily used as a fluorescent probe in biochemical assays, enzyme studies, and protein labeling due to its pH-sensitive fluorescence and high quantum yield.

Properties

CAS No.

65251-20-9

Molecular Formula

C18H22N4O6S

Molecular Weight

422.5 g/mol

IUPAC Name

2-[[2-[[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C18H22N4O6S/c1-22(2)14-7-3-6-13-12(14)5-4-8-15(13)29(27,28)21-10-17(24)19-9-16(23)20-11-18(25)26/h3-8,21H,9-11H2,1-2H3,(H,19,24)(H,20,23)(H,25,26)

InChI Key

ASBVTSWJALBNIZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCC(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Preparation of Dansyl Chloride

The dansyl group originates from 5-(dimethylamino)naphthalene-1-sulfonyl chloride, synthesized via chlorosulfonation of 5-(dimethylamino)naphthalene. This reaction employs chlorosulfonic acid under anhydrous conditions at 0–5°C, yielding the sulfonyl chloride intermediate. Excess chlorosulfonic acid is quenched with ice-water, and the product is isolated by filtration.

Key Reaction Parameters

Parameter Value
Temperature 0–5°C
Reaction Time 4–6 hours
Yield 68–72%

Sulfonamide Formation with Glycine

The primary glycine unit is functionalized by reacting dansyl chloride with glycine in a biphasic system (water/dichloromethane) under alkaline conditions (pH 9–10). Triethylamine serves as both base and phase-transfer catalyst. The sulfonamide linkage forms within 2 hours at 25°C, with the product precipitating upon acidification to pH 3–4.

Reaction Mechanism
$$
\text{Dansyl-Cl} + \text{H}2\text{N-CH}2\text{-COOH} \xrightarrow{\text{Et}3\text{N, H}2\text{O/CH}2\text{Cl}2} \text{Dansyl-NH-CH}_2\text{-COOH} + \text{HCl}
$$

Peptide Coupling for Triglycine Assembly

The remaining glycine residues are added using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (HOSu) in dimethylformamide (DMF). Each coupling step requires 12–18 hours at 0–4°C to minimize racemization. After each reaction, the dicyclohexylurea byproduct is removed by filtration, and the product is purified via recrystallization from ethanol/water.

Optimization Insight

  • Coupling Agents : DCC/HOSu outperforms ethylcarbodiimide hydrochloride (EDC) in yields (89% vs. 76%).
  • Solvent Selection : DMF enhances solubility of intermediates compared to tetrahydrofuran (THF).

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes cost efficiency and purity. Patent CN104263795A discloses a modified protocol using tert-butyl glycinate esters to streamline purification:

  • Esterification : Glycine reacts with tert-butanol in concentrated sulfuric acid, yielding tert-butyl glycinate (98% purity).
  • Sulfonylation : Dansyl chloride couples with tert-butyl glycinate in dichloromethane, avoiding aqueous workup.
  • Sequential Amidation : Glycine tert-butyl esters are coupled using DCC, with intermediates purified via silica gel chromatography.
  • Global Deprotection : Trifluoroacetic acid cleaves tert-butyl groups, followed by lyophilization to isolate dansyltriglycine.

Advantages Over Academic Methods

  • Reduced Side Reactions : Tert-butyl protection minimizes sulfonamide hydrolysis during storage.
  • Throughput : Batch processing achieves 1.2 kg/day output with ≥99% HPLC purity.

Critical Analysis of Methodological Variations

Solvent Systems and Reaction Efficiency

Comparative studies reveal solvent polarity significantly impacts coupling yields:

Solvent Dielectric Constant (ε) Yield (%)
DMF 36.7 89
THF 7.6 64
Acetonitrile 37.5 82

Polar aprotic solvents stabilize the carbodiimide-activated intermediate, enhancing nucleophilic attack by glycine’s amine group.

Photobleaching Mitigation Strategies

Dansyltriglycine’s fluorescence degrades under UV light due to naphthalene ring oxidation. Industrial protocols incorporate 0.1% w/v ascorbic acid as a radical scavenger during lyophilization, extending shelf-life to 24 months at −20°C.

Purification and Characterization Protocols

Chromatographic Purification

Reverse-phase HPLC (C18 column) with a gradient of 10–50% acetonitrile in 0.1% trifluoroacetic acid achieves baseline separation of dansyltriglycine from di-glycine and sulfonic acid impurities. Retention time: 14.2 minutes (flow rate 1 mL/min).

Spectroscopic Validation

  • UV-Vis : λmax = 335 nm (ε = 4.3 × 10^3 M^−1cm^−1).
  • Fluorescence : λem = 525 nm (quantum yield Φ = 0.42 in PBS).
  • Mass Spec : [M+H]+ = 423.1 m/z (calculated 422.45).

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-(5-(Dimethylamino)naphthalene-1-sulfonamido)acetamido)acetamido)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(2-(2-(5-(Dimethylamino)naphthalene-1-sulfonamido)acetamido)acetamido)acetic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(2-(2-(5-(Dimethylamino)naphthalene-1-sulfonamido)acetamido)acetamido)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can form stable complexes with proteins, making it useful in studying protein dynamics and interactions. Additionally, its fluorescent properties allow it to be used in fluorescence resonance energy transfer (FRET) experiments to investigate molecular interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared to glycine derivatives with analogous backbones or sulfonamide/sulfonyl modifications.

Table 1: Structural and Functional Comparison
Compound Name (CAS) Substituent/Modification Molecular Formula Molecular Weight (g/mol) Key Applications
DNS-triglycine (65251-20-9) Dansyl (fluorescent sulfonyl group) C₁₈H₂₂N₄O₆S 422.45 Fluorescent labeling, enzyme assays
S-Benzoyl-MAG3 (103725-47-9) Benzoylthioacetyl group C₁₄H₁₅N₃O₅S₂ 385.41 ⁹⁹mTc radiolabeling in nuclear medicine
MAG3 (Mercaptoacetyltriglycine) Mercaptoacetyl group C₈H₁₂N₃O₅S 263.27 ⁹⁹mTc-based renal imaging
N-[N-(Trifluoroacetyl)Glycyl]Glycine Methyl Ester (433-33-0) Trifluoroacetyl group, methyl ester C₇H₉F₃N₂O₄ 242.15 Peptide synthesis intermediates

Key Research Findings

Fluorescence Properties
  • DNS-triglycine : Exhibits fluorescence emission at ~525 nm (excitation ~335 nm), with intensity dependent on solvent polarity and pH. The dansyl group’s electron-rich environment enhances sensitivity to microenvironment changes, making it ideal for probing protein conformations .
  • Contrast with S-Benzoyl-MAG3: Lacks fluorescence due to the absence of a dansyl group. Instead, the benzoylthioacetyl moiety enables chelation with ⁹⁹mTc for diagnostic imaging .
Stability and Reactivity
  • DNS-triglycine : The sulfonyl group confers chemical stability under physiological conditions but is prone to photobleaching under prolonged UV exposure.
  • MAG3 : The mercapto group (-SH) in MAG3 facilitates rapid binding to ⁹⁹mTc but requires stabilization against oxidation .

Critical Analysis of Divergent Data

  • Molecular Weight Discrepancies : DNS-triglycine’s higher molecular weight (422.45 g/mol vs. 263.27 g/mol for MAG3) reflects the bulky dansyl group, which limits its use in vivo compared to smaller radiotracers .
  • Functional Priorities : While DNS-triglycine prioritizes optical detection, MAG3 derivatives focus on radiopharmaceutical efficacy.

Biological Activity

Glycine, N-(N-(N-((5-(dimethylamino)-1-naphthalenyl)sulfonyl)glycyl)glycyl)-, commonly referred to as a glycine derivative, is a complex organic compound notable for its unique structural properties and potential biological activities. This compound features a naphthalene ring substituted with a dimethylamino group and a sulfonamide group, linked to acetamido groups. Its molecular formula is C18H22N4O6SC_{18}H_{22}N_{4}O_{6}S, and it has a molecular weight of 422.5 g/mol .

Chemical Structure

The chemical structure of the compound can be represented as follows:

Glycine N N N 5 dimethylamino 1 naphthalenyl sulfonyl glycyl glycyl \text{Glycine N N N 5 dimethylamino 1 naphthalenyl sulfonyl glycyl glycyl }

This compound's intricate design allows it to engage in various chemical interactions, making it a subject of interest in both biological and medicinal chemistry.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. The sulfonamide group can form stable complexes with proteins, which is crucial for studying protein dynamics and interactions. Additionally, the compound's fluorescent properties facilitate its use in fluorescence resonance energy transfer (FRET) experiments, allowing researchers to investigate molecular interactions at high resolutions.

Neurotransmitter Release

Research indicates that glycine derivatives can exhibit biological activity upon photolysis, particularly in releasing glycine, an important inhibitory neurotransmitter in the central nervous system. For instance, studies have shown that photolabile glycine derivatives release glycine when exposed to ultraviolet radiation, which can be detected using cultured mouse spinal cord cells containing glycine receptors . This property makes such compounds valuable for kinetic studies of neurotransmitter receptors.

Research Findings and Case Studies

A variety of studies have explored the applications and biological activities of glycine derivatives:

  • Photolysis Studies : Research has demonstrated that photolytic cleavage of certain glycine derivatives can lead to rapid release of glycine, which is beneficial for real-time studies on neurotransmitter dynamics .
  • Protein Interaction Studies : The sulfonamide group in the structure allows for specific binding to proteins, which has been utilized in various biochemical assays to understand protein-ligand interactions better.
  • Fluorescent Properties : The dimethylamino group contributes to the fluorescent characteristics of the compound, making it suitable for labeling and tracking biomolecules in cellular studies.

Data Table: Properties and Characteristics

PropertyValue
Molecular Formula C18H22N4O6S
Molecular Weight 422.5 g/mol
IUPAC Name 2-[[2-[[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]acetyl]amino]acetyl]amino]acetic acid
CAS Number 65251-20-9
Fluorescence Yes
Biological Activity Neurotransmitter release

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